molecular formula C11H10N2O4S B2504447 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid CAS No. 1286707-21-8

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid

Cat. No.: B2504447
CAS No.: 1286707-21-8
M. Wt: 266.27
InChI Key: XHFDVLIJANGABL-UHFFFAOYSA-N
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Description

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological and pharmacological activities. The presence of both furan and thiazole rings in the structure makes this compound particularly interesting for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid typically involves the following steps:

    Formation of Furan-2-carboxylic Acid: This can be synthesized from furfural through oxidation reactions.

    Synthesis of Thiazole Ring: The thiazole ring can be formed by reacting α-haloketones with thiourea.

    Amidation Reaction: The furan-2-carboxylic acid is then reacted with the thiazole derivative to form the amide bond.

    Formation of Propanoic Acid Derivative: Finally, the propanoic acid moiety is introduced through a suitable reaction, such as a Grignard reaction or other carboxylation methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan and thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but may have different substituents on the thiazole ring.

    Thiazole-4-yl derivatives: These compounds share the thiazole ring but may have different substituents on the furan ring.

Uniqueness

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is unique due to the specific combination of furan and thiazole rings, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFDVLIJANGABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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